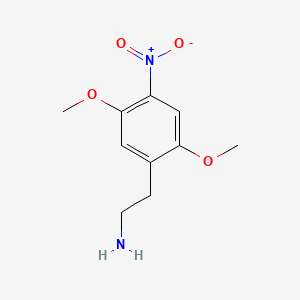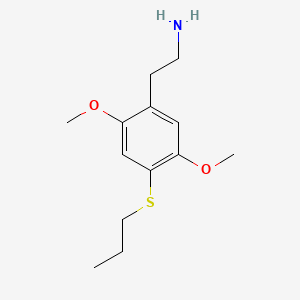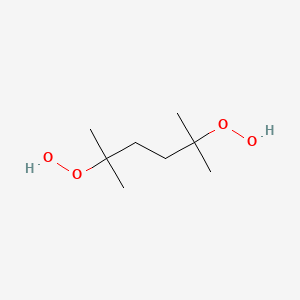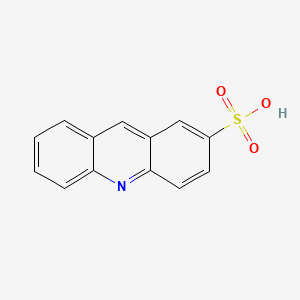
3,4-Dimethylphenyl acetate
Overview
Description
“3,4-Dimethylphenyl acetate” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as “3,4-Xylyl acetate” and "(3,4-dimethylphenyl) acetate" .
Synthesis Analysis
The synthesis of compounds similar to “3,4-Dimethylphenyl acetate” has been reported in the literature . For instance, one method involves heating the corresponding N-aryl-β-alanine or hydrochloride with urea and acetic acid .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethylphenyl acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C10H12O2/c1-7-4-5-10 (6-8 (7)2)12-9 (3)11/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
“3,4-Dimethylphenyl acetate” has a molecular weight of 164.20 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .
Scientific Research Applications
Asymmetric Synthesis in Green Chemistry
3,4-Dimethylphenyl acetate: is utilized in green chemistry for the asymmetric synthesis of chiral building blocks like (S)-1-(3,4-dimethylphenyl)ethanol . This compound is prepared using Saccharomyces cerevisiae as a biocatalyst and natural deep eutectic solvents (NADES) as alternative solvents . The process demonstrates high enantioselectivity and is scalable, marking a significant step towards sustainable industrial applications.
Antimicrobial Applications
Derivatives of 3,4-Dimethylphenyl acetate have shown promising results in antimicrobial activities. Compounds synthesized from this acetate have been tested against various bacterial species and fungi, displaying potent activity comparable to standard drugs like ampicillin and gentamicin . This highlights its potential in developing new antimicrobial agents.
Organic Synthesis and Cyclizations
In organic synthesis, 3,4-Dimethylphenyl acetate serves as a precursor for cyclization reactions. It’s involved in the synthesis of complex heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals . The versatility of this compound in cyclization reactions underscores its importance in synthetic chemistry.
Suzuki–Miyaura Cross-Coupling
This acetate is a valuable reagent in the Suzuki–Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds in organic chemistry . Its stability and functional group tolerance make it an ideal candidate for creating complex organic molecules, particularly in pharmaceutical synthesis.
Photopolymerization and Electronics
3,4-Dimethylphenyl acetate: is structurally similar to indane-1,3-dione, a compound used in photopolymerization and electronics . Its derivatives can be employed in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications.
Chemical Modification and Domino Reactions
The compound’s derivatives are also used in chemical modifications and domino reactions. These reactions are essential for creating spiro compounds and other complex organic structures that have applications in medicinal chemistry and organic electronics .
Biosensing and Bioimaging
Due to its structural versatility, 3,4-Dimethylphenyl acetate and its derivatives can be used in biosensing and bioimaging applications. They can be incorporated into sensors and imaging agents, providing valuable tools for medical diagnostics and research .
Design of Biologically Active Molecules
Lastly, 3,4-Dimethylphenyl acetate is a key intermediate in the design of biologically active molecules. Its structural analogues are found in natural products and drugs, making it a significant component in the synthesis of therapeutic agents .
Future Directions
Future research could focus on the synthesis, characterization, and application of “3,4-Dimethylphenyl acetate” and related compounds. For instance, N,N-dimethylformamide and N,N-dimethylacetamide have been used as reactants in the synthesis of a variety of compounds, highlighting the potential utility of similar compounds .
Mechanism of Action
Target of Action
It’s known that similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
For instance, it might bind to the active site of an enzyme, altering its function .
Biochemical Pathways
It’s plausible that it could be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Based on its potential involvement in the suzuki–miyaura cross-coupling reaction, it may play a role in the formation of carbon–carbon bonds .
properties
IUPAC Name |
(3,4-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOOTIKKICLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177136 | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl acetate | |
CAS RN |
22618-23-1 | |
| Record name | Phenol, 3,4-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22618-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-XYLYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ73CN38JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)
